molecular formula C10H16O4 B12272852 (-)-4-epi-Alyxialactone

(-)-4-epi-Alyxialactone

Cat. No.: B12272852
M. Wt: 200.23 g/mol
InChI Key: DYRWCEDTDIXFOD-UHFFFAOYSA-N
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Description

(4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopentapyran ring

Preparation Methods

The synthesis of (4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE involves several steps, typically starting with the preparation of the cyclopentapyran ring. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry. Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors or other advanced techniques to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other cyclopentapyran derivatives and molecules with multiple hydroxyl groups. What sets (4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE apart is its specific stereochemistry and the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with biological targets. Other similar compounds might include:

    Cyclopentapyran derivatives: These compounds share the core ring structure but differ in their functional groups.

    Polyhydroxylated compounds: Molecules with multiple hydroxyl groups that can participate in similar types of chemical reactions.

Properties

IUPAC Name

6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRWCEDTDIXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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